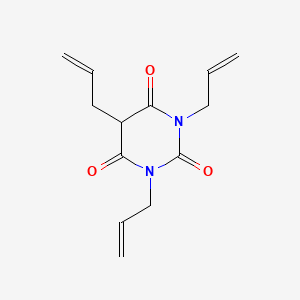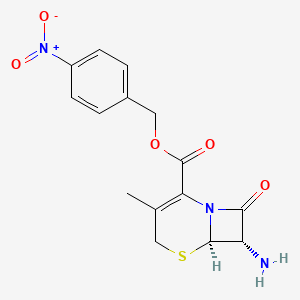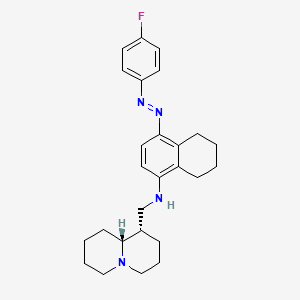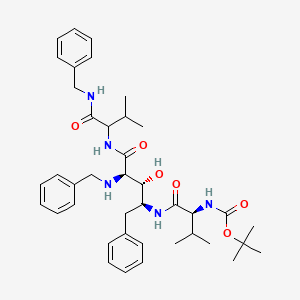
Ergovalinine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ergovalinine is typically extracted from plant material rather than synthesized due to the complexity of its structure. The extraction process involves grinding the plant material, followed by liquid extraction using solvents such as ethanol . The extracted solution is then purified through various steps including evaporation and freeze-drying .
Industrial Production Methods
Industrial production of this compound involves large-scale extraction from endophyte-infected grasses. The process includes grinding the plant material, liquid extraction with ethanol, and purification through evaporation and freeze-drying . This method ensures a high yield of this compound, which is then used for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
Ergovalinine undergoes several types of chemical reactions, including:
Isomerization: This compound can isomerize to ergovaline under certain conditions, such as exposure to light and heat.
Common Reagents and Conditions
Oxidation: Common reagents include oxygen and light, which facilitate the oxidation process.
Isomerization: Heat and light are the primary conditions that promote the isomerization of this compound to ergovaline.
Major Products Formed
Applications De Recherche Scientifique
Ergovalinine has several scientific research applications, including:
Chemistry: Used as a reference compound in the study of ergot alkaloids and their chemical properties.
Biology: Studied for its effects on livestock, particularly its role in causing fescue toxicosis.
Medicine: Investigated for its potential therapeutic applications, such as its vasoconstrictive properties.
Industry: Used in the development of diagnostic assays for detecting ergot alkaloids in plant material.
Mécanisme D'action
Ergovalinine exerts its effects primarily through vasoconstriction. It binds to adrenergic receptors on the smooth muscle cells of blood vessels, causing them to contract . This leads to reduced blood flow and can result in various physiological effects, such as reduced oxygen supply to tissues .
Comparaison Avec Des Composés Similaires
Ergovalinine is similar to other ergot alkaloids, such as ergovaline, ergoptine, and ergonine . it is unique in its specific structure and the conditions under which it is stable or unstable. Ergovaline, for example, is a stereoisomer of this compound and is often found in the same plant material . Ergoptine and ergonine are also ergot alkaloids but differ in their specific chemical structures and biological activities .
List of Similar Compounds
- Ergovaline
- Ergoptine
- Ergonine
Propriétés
Numéro CAS |
3263-56-7 |
|---|---|
Formule moléculaire |
C29H35N5O5 |
Poids moléculaire |
533.6 g/mol |
Nom IUPAC |
(6aR,9S)-N-[(1S,2S,4R,7S)-2-hydroxy-4-methyl-5,8-dioxo-7-propan-2-yl-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide |
InChI |
InChI=1S/C29H35N5O5/c1-15(2)24-26(36)33-10-6-9-22(33)29(38)34(24)27(37)28(3,39-29)31-25(35)17-11-19-18-7-5-8-20-23(18)16(13-30-20)12-21(19)32(4)14-17/h5,7-8,11,13,15,17,21-22,24,30,38H,6,9-10,12,14H2,1-4H3,(H,31,35)/t17-,21+,22-,24-,28+,29-/m0/s1 |
Clé InChI |
BGHDUTQZGWOQIA-KPUJGURZSA-N |
SMILES isomérique |
CC(C)[C@H]1C(=O)N2CCC[C@H]2[C@]3(N1C(=O)[C@](O3)(C)NC(=O)[C@@H]4CN([C@@H]5CC6=CNC7=CC=CC(=C67)C5=C4)C)O |
SMILES canonique |
CC(C)C1C(=O)N2CCCC2C3(N1C(=O)C(O3)(C)NC(=O)C4CN(C5CC6=CNC7=CC=CC(=C67)C5=C4)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


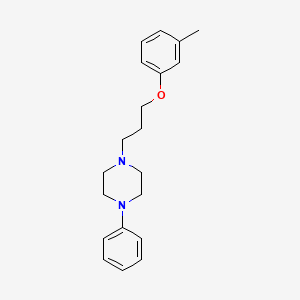
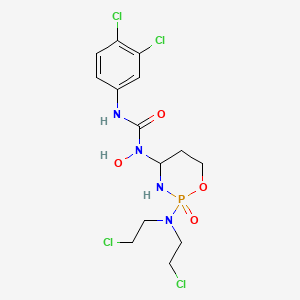
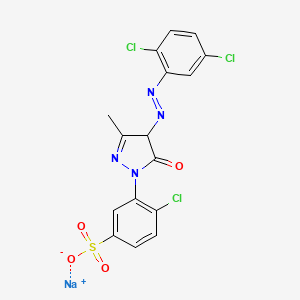
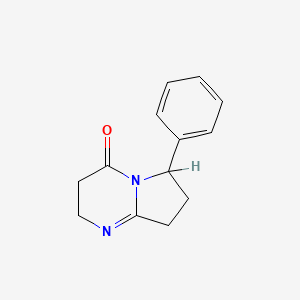
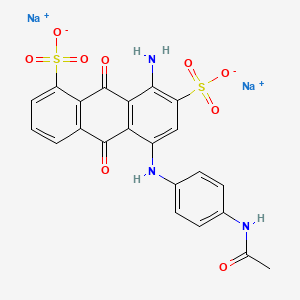
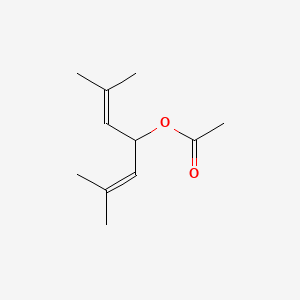
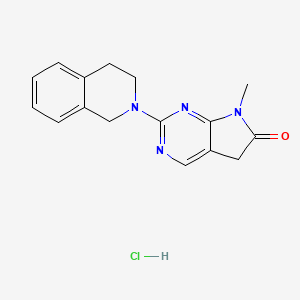
![Sodium 2-[3-[[4,5-dihydro-5-oxo-1,3-diphenyl-1H-pyrazol-4-YL]azo]-4-hydroxybenzoyl]benzoate](/img/structure/B15184004.png)
